molecular formula C12H22O2 B1619740 8-tert-butyl-1,4-dioxaspiro[4.5]decane CAS No. 2223-71-4

8-tert-butyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B1619740
CAS No.: 2223-71-4
M. Wt: 198.3 g/mol
InChI Key: SCKWSYISXZVCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-butyl-1,4-dioxaspiro[45]decane is a heterocyclic organic compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with a tert-butyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-tert-butylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-tert-butyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-tert-butyl-1,4-dioxaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-tert-butyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    8-tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene: Similar structure but with a double bond in the ring system.

    tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Contains nitrogen atoms in the ring system.

    tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Features hydroxyl and carboxylate groups

Uniqueness: 8-tert-butyl-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

2223-71-4

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

8-tert-butyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-11(2,3)10-4-6-12(7-5-10)13-8-9-14-12/h10H,4-9H2,1-3H3

InChI Key

SCKWSYISXZVCQC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2(CC1)OCCO2

Canonical SMILES

CC(C)(C)C1CCC2(CC1)OCCO2

Key on ui other cas no.

2223-71-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.